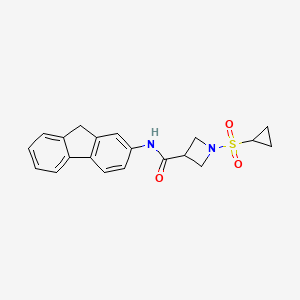![molecular formula C20H16N4O2S B2816315 1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea CAS No. 941946-58-3](/img/no-structure.png)
1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea” is a quinazolinone derivative . Quinazolinones are nitrogen-rich fused heterocyclic compounds known for their extensive biological activities .
Synthesis Analysis
The synthesis of quinazolinone derivatives involves various methods and synthetic strategies . For instance, the synthesis of a similar triazoloquinazolinone derivative involved ring-opening, ring-closing, and substitution reactions .Molecular Structure Analysis
The molecular structure of quinazolinone derivatives can be determined using techniques like X-ray diffraction analysis . The geometric data obtained from such analysis are often very close to the results calculated using density functional theory (DFT) for the optimized structure .Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical reactions . These include oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives can be determined using various techniques. For instance, the crystal structure of a similar compound was found to have a triclinic space group .科学的研究の応用
Synthesis and Biological Activity
Antiviral Applications
The compound has been included in the synthesis of various quinazolone derivatives with potential antiviral properties, particularly against HIV. The structures of these compounds were established through elemental analysis and spectral data, highlighting their potential in the field of antiviral drug development (Desai et al., 1996).
Antimicrobial Applications
A series of derivatives, including 1-(4-oxo-3-(4-fluorophenyl)-3H-quinazolin-2-yl)-4-(substituted) thiosemicarbazides, were synthesized and showed promising antimicrobial activity. This indicates the compound’s relevance in developing antimicrobial agents (Alagarsamy et al., 2016).
Antibacterial and Antifungal Applications
The compound has been used to synthesize various derivatives that demonstrate significant antibacterial and antifungal activities. This broad-spectrum activity suggests its potential in treating or managing various microbial infections (El-Shenawy, 2017).
Anti-inflammatory and Analgesic Applications
Certain quinazolinone analogs, including derivatives of 1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea, have been synthesized and shown to exhibit anti-inflammatory and analgesic activities. This makes them potential candidates for developing new anti-inflammatory and pain management medications (Rajput & Singhal, 2013).
Pharmacological and Chemical Applications
Synthesis of Diverse Chemical Structures
The compound serves as a precursor for synthesizing a wide range of heterocyclic systems, illustrating its versatility in pharmaceutical and chemical research (El-Azab et al., 2012).
Design and Synthesis of Novel Agents
Novel quinazoline derivatives have been designed and synthesized, displaying significant diuretic, antimicrobial, and antifungal activities. These findings highlight the compound’s utility in developing new therapeutic agents (Maarouf et al., 2004).
作用機序
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea involves the condensation of 2-amino-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one with phenyl isocyanate followed by the addition of N,N-dimethylformamide dimethyl acetal and subsequent hydrolysis to yield the final product.", "Starting Materials": [ "2-amino-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one", "phenyl isocyanate", "N,N-dimethylformamide dimethyl acetal" ], "Reaction": [ "Step 1: Condensation of 2-amino-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one with phenyl isocyanate in the presence of a suitable solvent and catalyst to yield the intermediate 1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]phenylurea.", "Step 2: Addition of N,N-dimethylformamide dimethyl acetal to the intermediate obtained in step 1 and subsequent heating to yield the intermediate 1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea dimethyl acetal.", "Step 3: Hydrolysis of the intermediate obtained in step 2 using a suitable acid to remove the dimethyl acetal group and yield the final product 1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea." ] } | |
CAS番号 |
941946-58-3 |
分子式 |
C20H16N4O2S |
分子量 |
376.43 |
IUPAC名 |
1-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea |
InChI |
InChI=1S/C20H16N4O2S/c25-19(21-14-7-2-1-3-8-14)23-18-16-10-4-5-11-17(16)22-20(26)24(18)13-15-9-6-12-27-15/h1-12H,13H2,(H2,21,23,25) |
InChIキー |
MADQGKBPQJCTAV-PTGBLXJZSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=CS4 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



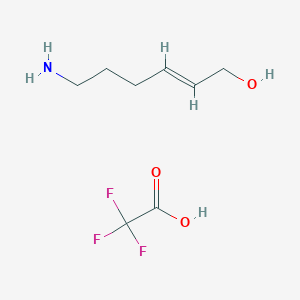

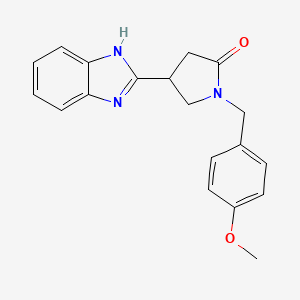
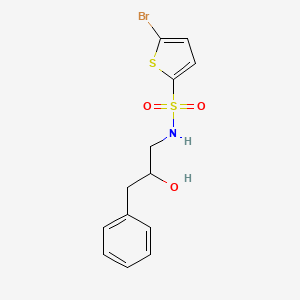
![(Z)-methyl 4-((3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2816237.png)
![Methyl 2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B2816238.png)
![4-[benzyl(methyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2816239.png)
![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]cyclohexanecarboxamide](/img/structure/B2816240.png)
![N-(4-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2816241.png)
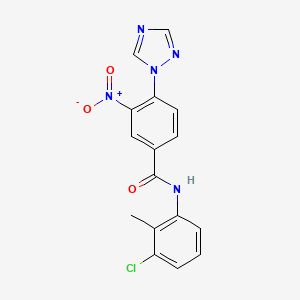
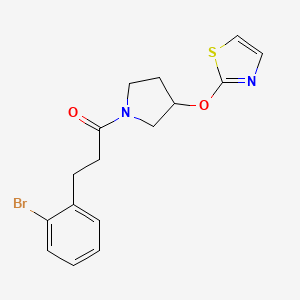

![5-(1,1-Dioxothian-3-yl)-2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3,5-dihydroxycyclohex-2-en-1-one](/img/structure/B2816251.png)
